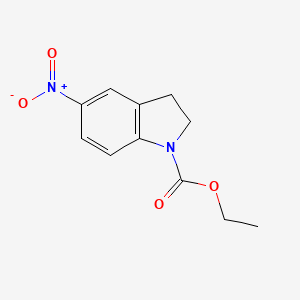![molecular formula C14H11FO5S B1328683 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid CAS No. 1000339-71-8](/img/structure/B1328683.png)
3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid is a useful research compound. Its molecular formula is C14H11FO5S and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anaerobic Degradation of Aromatic Compounds
Research has shown that anaerobic sewage sludge can enrich a methanogenic consortium capable of degrading m-cresol into simpler compounds. This process involves various intermediate stages, including the formation of 4-hydroxy-2-methylbenzoic acid and benzoic acid, with the presence of fluorinated compounds like 3-fluorobenzoic acid indicating the occurrence of demethylation reactions crucial for the transformation to methane (Londry & Fedorak, 1993).
Hammett's Substitution Constant for the Methylsulphonyl Group
A study on Hammett's substitution constant for the methylsulphonyl group, relevant to the chemical structure of 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid, indicated that this group has a negative mesomeric effect. This finding is important for understanding the electronic characteristics and reactivity of compounds containing this group (Kloosterziel & Backer, 2010).
Fluorescence Probes for Reactive Oxygen Species Detection
Novel fluorescence probes such as HPF and APF, designed to selectively detect reactive oxygen species, incorporate benzoic acid derivatives similar to this compound. These probes have applications in biological and chemical research for identifying reactive oxygen species in various contexts (Setsukinai et al., 2003).
Synthesis of Fluorinated Compounds for Antibacterial Agents
Fluorinated compounds, including those with structures akin to this compound, have been synthesized for potential use as antibacterial agents. These compounds demonstrate the importance of fluorine and benzoic acid derivatives in the development of new drugs (Holla, Bhat, & Shetty, 2003).
High-Performance Polymer Synthesis
The synthesis of high-performance polymers often involves compounds similar to this compound. These polymers, with their distinguished thermal properties, find applications in engineering plastics and membrane materials (Xiao et al., 2003).
Transformation of Phenol to Benzoate
Studies have explored the transformation of phenol to benzoate using fluorinated analogues. This process is significant in understanding the metabolic pathways of aromatic compounds in environmental contexts (Genthner, Townsend, & Chapman, 1989).
Propriétés
IUPAC Name |
3-(4-fluoro-2-methylsulfonylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-21(18,19)13-8-10(15)5-6-12(13)20-11-4-2-3-9(7-11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLVEORXSHEWDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227987 |
Source


|
| Record name | 3-[4-Fluoro-2-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-71-8 |
Source


|
| Record name | 3-[4-Fluoro-2-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Fluoro-2-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)


![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)


![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)


